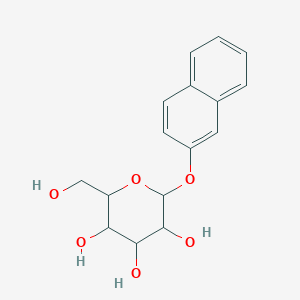

2-(Hydroxymethyl)-6-naphthalen-2-yloxyoxane-3,4,5-triol

Description

Overview of Glycobiology and Glycosidases

Glycobiology is the comprehensive study of the structure, biosynthesis, function, and evolution of glycans (saccharides or sugar chains) and the proteins that interact with them. nih.govnih.gov This field has moved beyond the classical view of carbohydrates as mere energy sources to recognize their critical roles in a vast array of biological phenomena. oup.comwustl.edu

Role of Glycans in Biological Systems

Glycans, or complex carbohydrates, are ubiquitous in nature and perform a multitude of essential functions. oup.comwustl.edu They serve as structural components of cell walls and connective tissues, providing integrity and support. nih.gov Glycans are also pivotal in energy storage, with polymers like glycogen (B147801) in animals and starch in plants acting as reservoirs of glucose. longdom.org

Furthermore, glycans are crucial information carriers in cellular communication. nih.gov Found on the surface of cells as glycoproteins and glycolipids, they form a dense layer known as the glycocalyx. nih.govsigmaaldrich.com This "sugar coat" mediates cell-cell recognition, adhesion, and signaling processes that are fundamental to development, immune responses, and host-pathogen interactions. neb.comlongdom.org Alterations in glycan structures are often associated with disease states, including cancer and autoimmune disorders. longdom.orgnumberanalytics.com

Carbohydrate Chemistry and Metabolism

Carbohydrates are organic molecules comprising carbon, hydrogen, and oxygen atoms, and they include simple sugars (monosaccharides) and complex sugars (polysaccharides). lumenlearning.combyjus.com The metabolism of carbohydrates is a central hub of biochemical pathways responsible for the formation, breakdown, and interconversion of these molecules. wikipedia.org

Through processes like glycolysis, the breakdown of glucose provides the primary source of energy for cellular activities in the form of ATP. lumenlearning.commhmedical.com The enzymes that catalyze the hydrolysis of glycosidic bonds, which link sugar units together, are known as glycosidases or glycohydrolases. ontosight.aicreative-biolabs.com These enzymes are essential for the digestion of complex carbohydrates into simpler sugars that can be readily used by the body. numberanalytics.comontosight.ai Glycosidase activity is tightly regulated to maintain metabolic homeostasis. numberanalytics.com

Significance of Synthetic Glycosides in Biochemical Research

The inherent complexity and diversity of natural glycans pose significant challenges to their study. Synthetic glycosides, which are man-made molecules containing a sugar moiety linked to a non-carbohydrate part (aglycone), have become indispensable tools in biochemical research. nih.govnumberanalytics.com They offer a way to probe and understand the function of carbohydrate-processing enzymes with greater precision. mdpi.com

Development of Glycomimetic Ligands

While natural carbohydrates are essential for many biological processes, they often exhibit weak binding affinities and poor pharmacokinetic properties, limiting their therapeutic potential. nih.govnih.gov This has spurred the development of "glycomimetics," which are compounds designed to mimic the structure and function of native carbohydrates but with enhanced, more "drug-like" properties. nih.govnih.gov The rational design of glycomimetics, based on understanding ligand-protein interactions, aims to create high-affinity ligands that can be used to target carbohydrate-binding proteins in various diseases. nih.goveuropa.euresearchgate.net

Mimicry of Natural Substrates for Glycosyltransferases and Glycosidases

Synthetic glycosides are designed to act as mimics of the natural substrates for enzymes like glycosyltransferases and glycosidases. wikipedia.orgnih.gov Glycosyltransferases are responsible for synthesizing complex glycans by transferring a sugar moiety to an acceptor molecule. wikipedia.org Glycosidases, conversely, break down these complex sugars by hydrolyzing glycosidic bonds. ontosight.aicreative-biolabs.com By using synthetic substrates, researchers can study the specificity, kinetics, and mechanism of these enzymes in a controlled manner. nih.govmdpi.com These artificial substrates are crucial for assaying enzyme activity and for screening potential inhibitors. nih.gov

Positioning 2-Naphthyl-beta-D-galactopyranoside within the Landscape of Glycosidase Substrates

2-Naphthyl-beta-D-galactopyranoside is a synthetic glycoside specifically designed as a substrate for the enzyme β-galactosidase. ontosight.aigbiosciences.com Its structure consists of a galactose sugar molecule linked to a 2-naphthyl group via a β-glycosidic bond. ontosight.ai The utility of this compound lies in its ability to generate a detectable signal upon enzymatic cleavage.

When β-galactosidase hydrolyzes the glycosidic bond in 2-Naphthyl-beta-D-galactopyranoside, it releases galactose and 2-naphthol (B1666908). ontosight.aigbiosciences.com The liberated 2-naphthol has distinct properties that allow for the quantification of enzyme activity. ontosight.ai It can be detected through its fluorescence or by coupling it with a staining reagent, such as hexazonium p-rosaniline, to form a colored azo-dye. gbiosciences.combiosynth.com This makes 2-Naphthyl-beta-D-galactopyranoside a versatile chromogenic and fluorogenic substrate. gbiosciences.com

In the broader context of β-galactosidase substrates, 2-Naphthyl-beta-D-galactopyranoside is one of many synthetic tools available to researchers. Other commonly used substrates generate different signals upon hydrolysis, such as color changes or fluorescence at different wavelengths. The choice of substrate often depends on the specific requirements of the assay, such as the desired sensitivity and the detection method available.

| Substrate Type | Detection Method | Examples |

| Chromogenic | Colorimetric | X-Gal, Bluo-Gal, Red-β-D-Gal, Rose-β-D-Gal, Purple-β-D-Gal, Green-β-D-Gal, 2-Nitrophenyl β-D-galactopyranoside scbt.comabcam.comhelierscientific.combiotium.comgbiosciences.com |

| Fluorogenic | Fluorescence | Fluorescein (B123965) di(β-D-galactopyranoside), 4-Methylumbelliferyl-β-D-galactopyranoside (MUG), Resorufin β-D-galactopyranoside, CUG (3-carboxyumbelliferyl β-D-galactopyranoside) scbt.cominterchim.fraatbio.comthermofisher.comacs.organaspec.com |

| Chemiluminescent | Light Emission | Substrates that produce a light-emitting product upon enzymatic reaction. interchim.fr |

| Immobilizable Fluorogenic | Fluorescence Localization | SPiDER-βGal researchgate.net |

The development of this diverse array of synthetic substrates, including 2-Naphthyl-beta-D-galactopyranoside, has been instrumental in advancing our understanding of glycosidase function and has found widespread application in molecular biology, diagnostics, and industrial processes. ontosight.ainumberanalytics.com

Comparison with Other Naphthyl-Based Substrates

In the realm of enzyme substrates, the choice of a specific compound is often dictated by the desired sensitivity, detection method, and the specific enzyme being studied. Naphthyl-based substrates, in particular, offer a range of options for researchers.

6-Bromo-2-naphthyl-beta-D-galactopyranoside is a close analog of 2-Naphthyl-beta-D-galactopyranoside. It is also a chromogenic substrate for β-galactosidase. biosynth.commedchemexpress.com Upon hydrolysis by the enzyme, it releases a product that can be detected, often forming a yellow precipitate, which serves as an indicator of enzyme presence. biosynth.commedchemexpress.com This substrate is frequently utilized in molecular biology for detecting gene expression and monitoring cloning efficiency. biosynth.com The addition of the bromine atom can influence the substrate's properties, potentially affecting its affinity for the enzyme and the characteristics of the resulting chromophore.

Naphthol-AS-BI-beta-D-glucuronide , on the other hand, is a substrate for a different enzyme, β-glucuronidase. sigmaaldrich.comsigmaaldrich.com It is used for the histochemical demonstration of this enzyme's activity. nih.gov Upon enzymatic cleavage, it releases a naphthol derivative that can be coupled with a diazonium salt to form a colored precipitate, allowing for the visualization of enzyme activity within tissues. ontosight.ai While both are naphthol-based, their specificity for different enzymes (β-galactosidase vs. β-glucuronidase) makes them suitable for distinct applications.

| Feature | 2-Naphthyl-beta-D-galactopyranoside | 6-Bromo-2-naphthyl-beta-D-galactopyranoside | Naphthol-AS-BI-beta-D-glucuronide |

| Enzyme | β-Galactosidase biosynth.com | β-Galactosidase biosynth.com | β-Glucuronidase sigmaaldrich.comsigmaaldrich.com |

| Detection | Chromogenic (azo-dye) or Fluorogenic biosynth.com | Chromogenic (yellow precipitate) biosynth.commedchemexpress.com | Chromogenic (colored precipitate) ontosight.ai |

| Primary Use | Reporter gene assays, microbiology ontosight.ai | Gene expression, cloning efficiency biosynth.com | Histochemical staining nih.gov |

| Released Moiety | 2-Naphthol biosynth.com | 6-Bromo-2-naphthol | Naphthol AS-BI |

Comparison with Other Fluorogenic and Chromogenic Substrates

Beyond the naphthyl family, a wide array of fluorogenic and chromogenic substrates are available for β-galactosidase, each with its own set of advantages and applications.

4-Methylumbelliferyl-beta-D-galactopyranoside (MUG) is a highly sensitive fluorogenic substrate for β-galactosidase. caltagmedsystems.co.ukmedchemexpress.com Initially non-fluorescent, MUG is cleaved by the enzyme to release 4-methylumbelliferone (B1674119) (4-MU), a product that emits a strong blue fluorescence. caltagmedsystems.co.ukmedchemexpress.com This fluorescence can be quantified using a fluorometer, making MUG a popular choice for assays requiring high sensitivity. caltagmedsystems.co.uk It is considered more sensitive and economical than some other substrates for use with bacteria. sigmaaldrich.com

p-Nitrophenyl-beta-D-galactopyranoside (PNPG) is a widely used chromogenic substrate. caymanchem.com Upon hydrolysis by β-galactosidase, it releases p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically. caymanchem.comcaymanchem.com The intensity of the yellow color is directly proportional to the enzyme activity. A related compound, o-nitrophenyl-β-D-galactopyranoside (ONPG), functions similarly, releasing the yellow-colored o-nitrophenol upon cleavage. discofinechem.com The reaction with ONPG or PNPG is often stopped, and the color developed, by adding an alkaline solution like sodium hydroxide. researchgate.net

Fluorescein di(beta-D-galactopyranoside) (FDG) is another exceptionally sensitive fluorogenic substrate. eurogentec.com This non-fluorescent molecule is hydrolyzed by β-galactosidase to produce fluorescein, a highly fluorescent compound. eurogentec.comcaymanchem.com FDG is particularly useful for detecting β-galactosidase activity in living cells, including bacteria and mammalian cells, using techniques like flow cytometry. nih.govabcam.com Its high sensitivity makes it suitable for detecting low levels of enzyme activity. eurogentec.com

| Substrate | Type | Detection Method | Key Features |

| 2-Naphthyl-beta-D-galactopyranoside | Chromogenic/Fluorogenic | Colorimetric (azo-dye) or Fluorometric biosynth.com | Versatile, can be used for both colorimetric and fluorescent detection. biosynth.comgbiosciences.com |

| 4-Methylumbelliferyl-beta-D-galactopyranoside (MUG) | Fluorogenic | Fluorometric (blue fluorescence) caltagmedsystems.co.ukmedchemexpress.com | High sensitivity, economical for bacterial assays. sigmaaldrich.com |

| p-Nitrophenyl-beta-D-galactopyranoside (PNPG) | Chromogenic | Spectrophotometric (yellow color) caymanchem.com | Common, straightforward colorimetric assay. caymanchem.comcaymanchem.com |

| Fluorescein di(beta-D-galactopyranoside) (FDG) | Fluorogenic | Fluorometric (green fluorescence) eurogentec.com | Extremely sensitive, suitable for live-cell analysis and flow cytometry. nih.govabcam.com |

Structure

3D Structure

Properties

IUPAC Name |

2-(hydroxymethyl)-6-naphthalen-2-yloxyoxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O6/c17-8-12-13(18)14(19)15(20)16(22-12)21-11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12-20H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWHKPYATGMFFPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OC3C(C(C(C(O3)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33993-25-8 | |

| Record name | 2-Naphthyl-beta-D-galactopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033993258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Enzymatic Applications of 2 Naphthyl Beta D Galactopyranoside in Biochemical Assays

Substrate Specificity and Enzyme Kinetics Studies of beta-Galactosidase

2-Naphthyl-beta-D-galactopyranoside is a well-established substrate for β-galactosidase, an enzyme that catalyzes the hydrolysis of β-galactosides into monosaccharides. gbiosciences.comgbiosciences.compjlss.edu.pk The enzyme's ability to cleave this synthetic compound forms the basis of numerous assays. ontosight.airokchem.co.uk

Hydrolysis Mechanism and Product Formation (2-naphthol release)

The enzymatic reaction involves the hydrolysis of the β-glycosidic bond in 2-Naphthyl-beta-D-galactopyranoside by β-galactosidase. ontosight.aipjlss.edu.pk This cleavage results in the release of two products: D-galactose and 2-naphthol (B1666908) (also known as β-naphthol). ontosight.aigbiosciences.com The liberation of 2-naphthol is the key event for detection, as it is a chromogenic and fluorogenic molecule. ontosight.airokchem.co.ukgbiosciences.com The general structure of substrates for β-galactosidase consists of a β-D-galactopyranosyl group linked to another molecule, and the enzyme acts as a Lewis or Brønsted acid to break this bond. nih.gov

Quantitative Determination of beta-Galactosidase Activity

The release of 2-naphthol upon the enzymatic cleavage of 2-Naphthyl-beta-D-galactopyranoside allows for the quantitative determination of β-galactosidase activity. rokchem.co.uk The amount of 2-naphthol produced is directly proportional to the enzyme's activity, which can be measured using several detection methods. rokchem.co.ukabcam.com

Spectrophotometric Detection Methods

Spectrophotometry offers a straightforward way to quantify β-galactosidase activity. The product, 2-naphthol, can be measured to determine the rate of the enzymatic reaction. rokchem.co.uk This method is analogous to assays using other chromogenic substrates like o-nitrophenyl-β-D-galactopyranoside (ONPG), where the release of the colored product (o-nitrophenol) is monitored at a specific wavelength. biomol.comresearchgate.net

Fluorometric Detection Methods

Fluorometric methods provide a highly sensitive alternative for detecting β-galactosidase activity. rokchem.co.uk The released 2-naphthol can be detected by fluorescence analysis. gbiosciences.combiosynth.com This approach is similar to assays that use other fluorogenic substrates, such as fluorescein (B123965) di-β-D-galactopyranoside (FDG), where the enzymatic cleavage produces a fluorescent compound. nih.govmedchemexpress.com Fluorometric assays often offer greater sensitivity compared to colorimetric methods. nih.gov

Azo-dye Coupling Reactions (e.g., with hexazonium p-rosaniline, fast garnet GBC, Fast Blue BB)

A highly effective method for visualizing and quantifying β-galactosidase activity involves the coupling of the released 2-naphthol with a diazonium salt to form a colored azo dye. gbiosciences.combiosynth.com This simultaneous coupling reaction produces a distinct color, indicating the site of enzyme activity. gbiosciences.combiosynth.com

Commonly used diazonium salts for this purpose include:

Hexazonium p-rosaniline: This reagent couples with 2-naphthol to form a reddish-brown azo dye. gbiosciences.combiosynth.com

Fast Garnet GBC: This dye coupler is used in a simple and rapid method to detect β-galactosidase activity, often following techniques like polyacrylamide gel electrophoresis. nih.gov The reaction of liberated naphthylamides with Fast Garnet GBC sulfate (B86663) salt produces a deep red color. researchgate.net

Fast Blue BB: This is another diazonium salt that can be used in azo-dye coupling reactions for the histochemical localization of enzyme activity.

These azo-dye coupling reactions are particularly useful for histochemical staining, allowing for the localization of β-galactosidase activity within cells and tissues.

Research into Other Glycosidase Activities

While 2-Naphthyl-beta-D-galactopyranoside is primarily a substrate for β-galactosidase, the broader class of naphthyl glycosides, including 2-Naphthyl-beta-D-glucopyranoside, are used to study other glycosidases. nih.govrsc.org These compounds are valuable tools in glycobiology, a field that investigates the structure, synthesis, and biology of glycans. medchemexpress.commedchemexpress.com The study of various glycosidases is crucial for understanding their roles in biological systems, and naphthyl-based substrates provide a means to assay their activity. medchemexpress.commedchemexpress.com For instance, the kinetics of the hydrolysis of 2-naphthyl β-D-glucuronide have been studied to understand the action of β-glucuronidase. rsc.org

Broad-Spectrum Glycosidase Substrate Applications

2-Naphthyl-beta-D-galactopyranoside is widely recognized as a chromogenic and fluorogenic substrate for the enzyme β-galactosidase. ontosight.aibiosynth.comrokchem.co.ukgbiosciences.com The fundamental principle of its application lies in the enzymatic hydrolysis of the β-glycosidic bond. This cleavage event releases galactose and 2-naphthol. biosynth.com The liberated 2-naphthol is the key to the assay's detection system.

The presence of 2-naphthol can be visualized and quantified through two primary methods:

Colorimetric Detection: In the presence of a suitable diazonium salt, such as hexazonium p-rosaniline, 2-naphthol undergoes a coupling reaction to form a distinct reddish-brown azo-dye. biosynth.com The intensity of the resulting color is directly proportional to the amount of 2-naphthol released, and consequently, to the activity of the β-galactosidase enzyme.

Fluorometric Detection: 2-naphthol itself is a fluorescent molecule. biosynth.com This intrinsic property allows for a highly sensitive detection method where the fluorescence intensity of the released 2-naphthol is measured to quantify enzyme activity.

Beyond its primary use as a substrate for β-galactosidase, research has indicated that 2-naphthyl-based substrates are also effective in demonstrating the activity of microvillous glycosidases. nih.gov This suggests a broader utility for 2-Naphthyl-beta-D-galactopyranoside in studying a range of glycosidases beyond just β-galactosidase, making it a versatile tool in glycobiology research. medchemexpress.com

Table 1: Detection Methods for 2-Naphthol Released from 2-Naphthyl-beta-D-galactopyranoside

| Detection Method | Principle | End Product |

| Colorimetric | Coupling of 2-naphthol with a diazonium salt (e.g., hexazonium p-rosaniline). biosynth.com | Reddish-brown azo-dye. biosynth.com |

| Fluorometric | Intrinsic fluorescence of the liberated 2-naphthol. biosynth.com | Fluorescent signal. biosynth.com |

Distinction from Alpha-Galactosidase Substrates

The specificity of glycosidases for the anomeric configuration of the glycosidic bond is a fundamental principle in enzymology. This specificity is effectively exploited in biochemical assays to differentiate between various glycosidase activities. While 2-Naphthyl-beta-D-galactopyranoside is a substrate for β-galactosidase, its alpha-anomer, 2-Naphthyl-alpha-D-galactopyranoside, would be required to assay for α-galactosidase activity. wikipedia.org

Galactosidases are broadly categorized into alpha-galactosidases and beta-galactosidases based on the type of glycosidic linkage they cleave. wikipedia.org Alpha-galactosidases hydrolyze substrates containing α-galactosidic residues, while beta-galactosidases act on substrates with β-galactosidic residues. wikipedia.org Therefore, 2-Naphthyl-beta-D-galactopyranoside is not a substrate for alpha-galactosidases.

This substrate specificity allows researchers to selectively measure β-galactosidase activity even in the presence of α-galactosidases. For instance, in a sample containing a mixture of glycosidases, the use of 2-Naphthyl-beta-D-galactopyranoside will specifically report on the activity of β-galactosidase.

Furthermore, studies have highlighted the differential utility of naphthyl substrates for localizing various glycosidases within cells and tissues. For example, 1-naphthyl substrates have been found to be suitable for detecting acid glycosidases in lysosomes, whereas 2-naphthyl substrates are employed for demonstrating microvillous glycosidases. nih.gov This distinction in the application of regioisomers of naphthyl glycosides underscores their importance in providing spatial information about enzyme activity.

Table 2: Substrate Specificity of Galactosidases

| Enzyme | Substrate Anomer Specificity | Example Substrate |

| Alpha-Galactosidase | Alpha-galactosidic linkage wikipedia.org | Glycosphingolipids, Glycoproteins wikipedia.org |

| Beta-Galactosidase | Beta-galactosidic linkage wikipedia.org | Lactose (B1674315), 2-Naphthyl-beta-D-galactopyranoside biosynth.comwikipedia.org |

Enzyme Inhibition Studies Using 2-Naphthyl-beta-D-galactopyranoside

While primarily used as a substrate, the structural motif of 2-Naphthyl-beta-D-galactopyranoside is also relevant in the context of enzyme inhibition studies. Although direct inhibitory action by this specific compound is not widely reported, derivatives and related compounds containing the naphthyl group have been investigated as potent and specific enzyme inhibitors.

For example, a related compound, 2-naphthyl 2-butanamido-2-deoxy-1-thio-β-D-glucopyranoside, has been identified as a specific inhibitor of β4GalT (beta-1,4-galactosyltransferase). nih.gov This highlights the potential for designing specific glycosyltransferase inhibitors based on the naphthyl-glycoside scaffold. Such inhibitors are valuable tools for dissecting complex biochemical pathways. The study demonstrated that this specific inhibitor could be used to assay for the activity of another enzyme, β3GalT, in the presence of β4GalT, by selectively blocking the activity of the latter. nih.gov

The general field of β-galactosidase inhibition involves various types of molecules. Direct competitive inhibitors often act as substrate mimics, binding to the active site and preventing the hydrolysis of the natural substrate. scbt.com These can include compounds like phenylethyl β-D-thiogalactopyranoside. scbt.com Indirect inhibitors may function by altering the optimal conditions for enzyme activity, such as disrupting lysosomal pH. scbt.com

The use of chromogenic substrates like 2-Naphthyl-beta-D-galactopyranoside is foundational in screening for and characterizing enzyme inhibitors. In such assays, a decrease in the rate of color or fluorescence development upon the addition of a test compound indicates potential inhibition of the enzyme.

Table 3: Examples of Compounds Used in Glycosidase/Glycosyltransferase Inhibition Studies

| Compound | Target Enzyme | Mode of Action |

| 2-naphthyl 2-butanamido-2-deoxy-1-thio-β-D-glucopyranoside | β4GalT nih.gov | Specific inhibitor nih.gov |

| Phenylethyl β-D-thiogalactopyranoside | β-Galactosidase scbt.com | Competitive inhibitor scbt.com |

| Chloroquine | β-Galactosidase scbt.com | Indirect inhibitor (disrupts lysosomal pH) scbt.com |

Molecular and Cellular Biology Research Applications

Cellular Metabolism and Transport Studies

2-Naphthyl-beta-D-galactopyranoside also finds significant application in the study of cellular metabolism and the transport of molecules across cell membranes.

As a galactopyranoside, this compound serves as an analog for natural galactose-containing carbohydrates. Researchers utilize it to investigate the mechanisms of carbohydrate uptake and metabolism in various cell types. chemimpex.com By monitoring the rate at which cells hydrolyze 2-Naphthyl-beta-D-galactopyranoside, scientists can infer the efficiency of carbohydrate transport systems and the activity of intracellular metabolic pathways.

The study of how cells process compounds like 2-Naphthyl-beta-D-galactopyranoside can provide valuable insights into broader cellular processes and signaling pathways. chemimpex.com For instance, the regulation of carbohydrate metabolism is intricately linked to major signaling cascades within the cell, such as those involving G-protein coupled receptors (GPCRs), calcium signaling, and the production of secondary messengers. While direct studies employing 2-Naphthyl-beta-D-galactopyranoside to probe these specific pathways are not extensively documented, its use as a metabolic probe offers a potential avenue for investigating how these signaling networks influence cellular nutrient sensing and utilization. The enzymatic breakdown of this substrate can serve as a measurable output to assess the downstream effects of signaling pathway activation or inhibition.

Bacterial efflux pumps are membrane proteins that play a crucial role in antimicrobial resistance by actively extruding a wide range of compounds, including antibiotics, from the cell. mdpi.com Studying the activity of these pumps is essential for understanding and overcoming drug resistance.

Research has shown that compounds containing a naphthyl moiety can act as substrates for these efflux pumps. nih.govacs.orgpnas.org A notable example is Phenylalanyl-arginine β-naphthylamide (PAβN), a well-characterized efflux pump inhibitor that is itself a substrate for the AcrB efflux pump in Escherichia coli. pnas.orgnih.gov Furthermore, studies have utilized Ala-β-naphthylamide, an analog of PAβN, as a substrate to measure efflux pump activity by detecting the fluorescence of the hydrolyzed naphthylamine product. pnas.org

These findings strongly suggest that 2-Naphthyl-beta-D-galactopyranoside, which releases fluorescent 2-naphthol (B1666908) upon hydrolysis, has the potential to be a valuable tool for studying bacterial efflux pumps. The principle of such an assay would involve loading bacterial cells with the compound. In cells with active efflux pumps, the substrate or its fluorescent product would be expelled, resulting in a lower intracellular fluorescence signal compared to cells where the efflux pumps are inhibited or genetically deleted. This would allow for the screening of potential efflux pump inhibitors and the characterization of pump activity.

| Compound | Application in Efflux Pump Studies |

| Phenylalanyl-arginine β-naphthylamide (PAβN) | Known inhibitor and substrate of the AcrB efflux pump. pnas.orgnih.gov |

| Ala-β-naphthylamide | Used as a substrate to measure efflux pump activity via fluorescence of hydrolyzed product. pnas.org |

| Naphthyl-containing isosteres | Investigated as efflux pump inhibitors and substrates. nih.govacs.org |

Microbiological Differentiation and Identification

2-Naphthyl-β-D-galactopyranoside is a crucial chromogenic and fluorogenic substrate in microbiology for the differentiation and identification of various microorganisms. Its utility lies in its ability to detect the activity of the enzyme β-galactosidase, a key enzyme in lactose (B1674315) metabolism. When β-galactosidase hydrolyzes 2-Naphthyl-β-D-galactopyranoside, it cleaves the glycosidic bond, releasing 2-naphthol. This released molecule can then be detected, often through a color change reaction, indicating the presence of the enzyme.

Beta-galactosidase tests are fundamental in clinical and environmental microbiology for the presumptive identification of bacterial species. The presence or absence of this enzyme is a key phenotypic characteristic used in bacterial classification schemes.

2-Naphthyl-β-D-galactopyranoside serves as a substrate in these tests, offering a reliable method for detecting β-galactosidase activity. For instance, in the identification of coagulase-negative staphylococci, a five-test scheme has been developed that includes a β-galactosidase activity test using 2-naphthol-β-d-galactopyranoside and a coupling agent, Fast Blue BB labshake.com. The hydrolysis of the substrate by the enzyme releases 2-naphthol, which then reacts with Fast Blue BB to produce a colored precipitate, indicating a positive result.

One of the significant advantages of using 2-Naphthyl-β-D-galactopyranoside and similar substrates like X-Gal (5-bromo-4-chloro-3-indolyl-β-d-galactopyranoside) is the avoidance of false-positive results that can occur with other substrates, such as o-nitrophenyl-β-d-galactopyranoside (ONPG) nih.gov. Studies have shown that some bacteria, including certain strains of Staphylococcus aureus, can produce a yellow color in the ONPG test not due to β-galactosidase activity, but through the production of other compounds like 2-aminophenoxazin-3-one nih.gov. The use of 2-Naphthyl-β-D-galactopyranoside helps to circumvent this issue, providing more accurate identification nih.gov.

Table 1: Comparison of Common Chromogenic Substrates for β-Galactosidase Detection

| Substrate | Principle | Positive Result | Notes |

| 2-Naphthyl-β-D-galactopyranoside | Enzymatic hydrolysis releases 2-naphthol, which reacts with a diazonium salt (e.g., Fast Blue BB) to form a colored azo dye. | Formation of a colored precipitate. | Can also be detected by fluorescence analysis of the released 2-naphthol. Helps to avoid false positives seen with ONPG in some staphylococci nih.gov. |

| o-Nitrophenyl-β-D-galactopyranoside (ONPG) | Enzymatic hydrolysis releases o-nitrophenol. | A yellow color develops. | Prone to false-positive results with some bacterial species, such as Staphylococcus aureus nih.gov. |

| 5-Bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-Gal) | Enzymatic hydrolysis releases an indoxyl derivative, which is oxidized to form an insoluble blue precipitate. | Formation of a blue color. | Commonly used in molecular biology for blue-white screening. |

The ability to ferment lactose is a critical differential characteristic, particularly for members of the Enterobacteriaceae family and other clinically relevant bacteria. Lactose fermentation requires two key enzymes: a permease to transport lactose into the cell and β-galactosidase to hydrolyze it into glucose and galactose. 2-Naphthyl-β-D-galactopyranoside is instrumental in identifying bacteria that possess β-galactosidase, even if they lack a specific lactose permease, making them late or non-lactose fermenters on traditional media.

A notable application of 2-Naphthyl-β-D-galactopyranoside is in the differentiation of closely related bacterial subpopulations. A study on Staphylococcus haemolyticus isolated from cows with intramammary infections identified a genetically distinct subpopulation. These atypical isolates were distinguished biochemically by a positive β-galactosidase test using 2-Naphthyl-β-D-galactopyranoside as the substrate scbt.comgbiosciences.com. This demonstrates the substrate's utility in discerning subtle metabolic differences that can have significant epidemiological implications.

The general principle involves incorporating 2-Naphthyl-β-D-galactopyranoside into a suitable medium. Bacteria capable of producing β-galactosidase will hydrolyze the substrate, and the resulting 2-naphthol can be visualized through a secondary reaction, allowing for the differentiation of β-galactosidase-positive and -negative colonies glycosynth.co.uk.

Table 2: β-Galactosidase Activity in Selected Staphylococcal Species

| Bacterial Species | Typical β-Galactosidase Activity | Relevance of 2-Naphthyl-β-D-galactopyranoside |

| Staphylococcus aureus | Negative | Helps to avoid false-positive results that can occur with ONPG nih.gov. |

| Staphylococcus haemolyticus | Variable | Used to distinguish between subpopulations; some atypical isolates show positive results scbt.comgbiosciences.com. |

| Staphylococcus pseudintermedius | Positive | Can be used for differentiation from S. aureus. |

| Staphylococcus schleiferi subsp. schleiferi | Positive | Can be used for differentiation from S. aureus. |

Advanced Research Methodologies and Techniques

Development of Fluorescent Probes and Bioimaging Applications

2-Naphthyl-beta-D-galactopyranoside is a key fluorogenic substrate used to create probes for bioimaging. gbiosciences.com The core principle lies in the enzymatic reaction: the non-fluorescent substrate is converted by β-galactosidase into the highly fluorescent product, 2-naphthol (B1666908), allowing for the sensitive detection of enzyme activity. rokchem.co.uk

The primary "modification" that confers fluorogenic properties is the enzymatic hydrolysis of 2-Naphthyl-beta-D-galactopyranoside itself. The intact molecule is largely non-fluorescent, but upon cleavage by β-galactosidase, it releases 2-naphthol. This product is naturally fluorescent, and its emission can be measured to quantify enzyme activity.

Further modifications to the naphthyl group can be made to alter the properties of the substrate. For instance, the derivative 6-Bromo-2-naphthyl-β-D-galactopyranoside is used as a chromogenic substrate. medchemexpress.com Upon hydrolysis by β-galactosidase, it releases 6-bromo-2-naphthol, which can then be reacted with a diazonium salt to produce a colored precipitate. While primarily chromogenic, changes in the electronic properties of the naphthol ring due to substituents like bromine can also influence its fluorescent characteristics. The selection of different derivatives allows researchers to tailor the assay for specific detection methods, such as spectrophotometry or fluorometry. rokchem.co.uk

The enzymatic activation of fluorescence makes 2-Naphthyl-beta-D-galactopyranoside and its analogs valuable for monitoring biological processes in living cells. The activity of β-galactosidase can be a significant biomarker in various biological contexts. For example, the lacZ gene, which codes for β-galactosidase, is a widely used reporter gene in molecular biology. By introducing a lacZ gene construct into cells and providing 2-Naphthyl-beta-D-galactopyranoside as a substrate, researchers can monitor gene expression levels in real-time.

When the transfected cells are loaded with the substrate, only the cells expressing the active enzyme will produce 2-naphthol, leading to a localized increase in fluorescence. This allows for the visualization of cellular structures or the tracking of specific cell populations that are expressing the reporter gene. This method can be used to assess transfection efficiency or to study the spatial and temporal dynamics of gene expression in response to various stimuli. chem-agilent.com

High-throughput screening (HTS) is a drug discovery process that involves the rapid testing of large numbers of chemical compounds for a specific biological activity. The reaction of 2-Naphthyl-beta-D-galactopyranoside is well-suited for HTS assays aimed at identifying inhibitors of β-galactosidase.

The screening process is typically conducted in microtiter plates, where each well contains the β-galactosidase enzyme, the substrate (2-Naphthyl-beta-D-galactopyranoside), and a different test compound. If a compound inhibits the enzyme, the hydrolysis of the substrate is blocked or reduced, resulting in a low or absent fluorescent signal. Conversely, in wells with inactive compounds, the enzyme freely cleaves the substrate, producing a strong fluorescent signal from the released 2-naphthol. This clear "on/off" or quantitative signal is easily read by automated plate readers, enabling the rapid screening of thousands of potential inhibitors. scbt.com This same principle is applied to find inhibitors for other enzymes, like β-glucosidase, using the corresponding 2-naphthyl glycoside. nih.gov

Chromatographic and Electrophoretic Applications

Beyond solution-based assays, 2-Naphthyl-beta-D-galactopyranoside is instrumental in solid-phase analytical techniques for the detection and characterization of enzymes and their inhibitors.

Polyacrylamide gel electrophoresis (PAGE) is a technique used to separate proteins based on their size and charge. Following electrophoresis, a process known as zymography or in-gel activity staining can be used to identify the location of a specific enzyme in the gel. A simple and rapid method has been developed to detect β-galactosidase activity directly in polyacrylamide gels. nih.govnih.gov

After separating protein samples via native PAGE (which preserves the enzyme's folded, active state), the gel is incubated in a solution containing 2-Naphthyl-beta-D-galactopyranoside and a coupling dye, such as Fast Garnet GBC. nih.gov In the gel regions containing active β-galactosidase, the substrate is hydrolyzed to 2-naphthol. The 2-naphthol immediately couples with the diazonium salt (Fast Garnet GBC) to form an insoluble, colored azo dye. This results in the formation of a distinct band at the location of the enzyme, allowing for its specific visualization and identification within a complex protein mixture. nih.gov

Thin-layer chromatography (TLC) bioautography is a powerful technique used to identify bioactive compounds, such as enzyme inhibitors, within complex mixtures like plant extracts. nih.gov This method combines the separation power of TLC with a subsequent biological assay performed directly on the plate.

To screen for β-galactosidase inhibitors, the test mixture is first separated by TLC. The developed plate is then sprayed with a solution of the β-galactosidase enzyme. After a brief incubation period to allow the enzyme to distribute over the plate, it is sprayed with a second solution containing 2-Naphthyl-beta-D-galactopyranoside mixed with a stable diazonium salt, such as Fast Blue B Salt. nih.gov In areas of the plate where there are no inhibitors, the enzyme cleaves the substrate to 2-naphthol, which then reacts with Fast Blue B to form a purple-colored background. nih.govmacewan.ca However, at the locations (spots) where an inhibitor is present, the enzymatic activity is blocked. Consequently, no 2-naphthol is produced, and these spots appear as white or colorless zones against the purple background, clearly indicating the presence and position of an inhibitor. nih.gov

Biosensor Development

The enzymatic hydrolysis of 2-Naphthyl-beta-D-galactopyranoside by β-galactosidase, which releases 2-naphthol, forms the basis for its application in biosensor development. The liberated 2-naphthol can be detected using various analytical methods, including fluorescence and electrochemical techniques, allowing for the quantification of β-galactosidase activity. biosynth.com This principle is particularly valuable for the detection of microorganisms that express this enzyme, such as Escherichia coli.

Electrochemical biosensors, in particular, offer a sensitive and rapid means of detection. While much of the research in this area has utilized substrates like p-aminophenyl-β-D-galactopyranoside, which generates an electroactive product (p-aminophenol), the same principle can be applied to 2-Naphthyl-beta-D-galactopyranoside. researchgate.net The enzymatic release of 2-naphthol can be monitored electrochemically, providing a signal that is proportional to the concentration of β-galactosidase. The development of nanostructured materials, such as graphene nanoribbons and various nanoparticles, has further enhanced the sensitivity and performance of such biosensors. nih.govfrontiersin.org These materials provide a high surface area for enzyme immobilization and can facilitate electron transfer, leading to improved signal amplification.

The general approach for such a biosensor involves the immobilization of the β-galactosidase enzyme on an electrode surface. Upon introduction of 2-Naphthyl-beta-D-galactopyranoside, the enzyme catalyzes its hydrolysis, and the resulting 2-naphthol can be electrochemically oxidized, generating a detectable current. The magnitude of this current correlates with the amount of enzyme present, or conversely, with the concentration of the substrate.

Derivatization and Analog Synthesis for Research

The chemical structure of 2-Naphthyl-beta-D-galactopyranoside lends itself to a variety of modifications, allowing for the synthesis of derivatives and analogs with tailored properties for specific research applications. These modifications can enhance substrate specificity, introduce reporter groups, or create probes for studying enzyme mechanisms and protein-carbohydrate interactions.

Thioglycosides are analogs of glycosides where the anomeric oxygen atom is replaced by a sulfur atom. This substitution confers resistance to enzymatic hydrolysis by glycosidases, making them valuable tools as enzyme inhibitors or as probes for studying carbohydrate-binding proteins without the complication of substrate turnover.

The synthesis of a thioglycoside analog such as Naphthalen-2-Yl 1-Thio-Beta-D-Galactopyranoside would typically involve the reaction of a protected galactose derivative, such as tetra-O-acetyl-α-D-galactopyranosyl bromide, with 2-naphthalenethiol (B184263) in the presence of a suitable base. Subsequent deprotection of the acetyl groups would yield the final thioglycoside. A general synthetic approach for aromatic thioglycosides involves the nucleophilic aromatic substitution reaction between a protected thio-galactose and an activated aromatic compound. nih.gov For instance, a library of phenyl thiogalactosides has been synthesized by reacting a galacto-thiol with 1,5-difluoro-2,4-dinitrobenzene. nih.gov A similar strategy could be adapted for the synthesis of naphthalenyl thiogalactosides.

Table 1: Key Features of Thioglycoside Analogs

| Feature | Description |

|---|---|

| Structural Modification | Replacement of the anomeric oxygen with a sulfur atom. |

| Biochemical Property | Resistant to hydrolysis by glycosidases. |

| Research Applications | Enzyme inhibitors, probes for carbohydrate-binding proteins. |

Halogenation of the naphthyl ring of 2-Naphthyl-beta-D-galactopyranoside can significantly alter its physical and biochemical properties. A prominent example is 6-Bromo-2-naphthyl-beta-D-galactopyranoside, a chromogenic substrate used for the detection of β-galactosidase activity. medchemexpress.commedchemexpress.com Upon hydrolysis by the enzyme, this compound releases 6-bromo-2-naphthol. The released naphthol can then be coupled with a diazonium salt to form a colored azo dye, providing a visual indication of enzyme activity. biosynth.com

The synthesis of such halogenated derivatives can be achieved through electrophilic aromatic substitution reactions on the naphthol precursor prior to glycosylation, or by direct halogenation of the 2-Naphthyl-beta-D-galactopyranoside itself, provided that the reaction conditions are compatible with the glycosidic bond and the protecting groups on the sugar moiety. The resulting halogenated galactosides are valuable tools in microbiology and molecular biology for identifying bacterial colonies expressing β-galactosidase and in histochemical staining. moleculardepot.com

Table 2: Properties of 6-Bromo-2-naphthyl-beta-D-galactopyranoside

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₆H₁₇BrO₆ | sigmaaldrich.com |

| Molecular Weight | 385.21 g/mol | sigmaaldrich.com |

| Appearance | Powder | sigmaaldrich.com |

| Storage Temperature | -20°C | sigmaaldrich.com |

| Application | Chromogenic substrate for β-galactosidase | medchemexpress.commedchemexpress.com |

The introduction of fluorine atoms into the galactopyranose ring of 2-Naphthyl-beta-D-galactopyranoside can create powerful molecular probes for studying protein-carbohydrate interactions. researchgate.netunivie.ac.atulaval.ca Fluorine is a small, highly electronegative atom that can form strong bonds with carbon and can act as a hydrogen bond acceptor but not a donor. These properties can subtly alter the binding affinity and specificity of the carbohydrate for its protein receptor.

Computational Modeling and Molecular Dynamics Simulations of Enzyme-Substrate Interactions

Computational methods, including molecular modeling and molecular dynamics (MD) simulations, have become indispensable tools for investigating the interactions between 2-Naphthyl-beta-D-galactopyranoside and enzymes like β-galactosidase at an atomic level. These techniques provide insights into the binding modes, conformational changes, and catalytic mechanisms that are often difficult to obtain through experimental methods alone.

Comparative modeling can be used to generate a three-dimensional structure of β-galactosidase if an experimental structure is unavailable. scispace.comresearchgate.net This model can then be used for docking studies to predict the binding pose of 2-Naphthyl-beta-D-galactopyranoside within the enzyme's active site. scispace.com These studies can identify key amino acid residues involved in substrate recognition and binding.

Molecular dynamics simulations can further be employed to study the dynamic behavior of the enzyme-substrate complex over time. nih.gov These simulations can reveal how the substrate and enzyme adapt to each other upon binding, the role of water molecules in the active site, and the conformational changes that lead to the transition state and product release. nih.govnih.gov By applying methods like steered molecular dynamics (SMD), researchers can simulate the process of substrate unbinding from the active site, providing information on the forces and interactions that stabilize the complex. nih.gov Quantum mechanics/molecular mechanics (QM/MM) methods can also be used to study the electronic rearrangements that occur during the enzymatic reaction, providing a detailed understanding of the catalytic mechanism. nih.gov

Table 3: Computational Approaches for Studying Enzyme-Substrate Interactions

| Technique | Application |

|---|---|

| Comparative Modeling | Generation of 3D enzyme structures. scispace.comresearchgate.net |

| Molecular Docking | Prediction of substrate binding modes. scispace.com |

| Molecular Dynamics (MD) | Simulation of the dynamic behavior of the enzyme-substrate complex. nih.gov |

| Steered Molecular Dynamics (SMD) | Investigation of substrate binding and unbinding pathways. nih.gov |

| QM/MM | Study of the electronic details of the catalytic reaction. nih.gov |

Research on Glycosidase Function and Dysfunction

Mechanistic Studies of Glycosidic Bond Cleavage

2-Naphthyl-beta-D-galactopyranoside is instrumental in elucidating the mechanisms of glycosidic bond cleavage by β-galactosidases. Upon enzymatic action, the bond between the galactose sugar and the naphthyl group is hydrolyzed, releasing 2-naphthol (B1666908). gbiosciences.combiosynth.com This reaction allows researchers to monitor enzyme activity and investigate the factors influencing the cleavage process.

The study of glycosidic bond cleavage is fundamental to understanding how these enzymes function. Glycosidases are broadly classified into two main mechanistic groups: those that invert the anomeric configuration of the released sugar and those that retain it. This classification is based on the stereochemical outcome of the hydrolysis reaction. The mechanism of action for many glycoside hydrolases involves acid/base catalysis, often employing two key carboxylic acid residues at the active site. One residue acts as a proton donor to the glycosidic oxygen, while the other functions as a nucleophile or a general base to activate a water molecule.

Detailed mechanistic insights have been gained through various techniques, including X-ray crystallography of enzyme-substrate analog complexes and site-directed mutagenesis. nih.gov These studies help to visualize the intermediate steps of the reaction and identify the specific amino acid residues crucial for catalysis. For instance, research on DNA glycosylases, which cleave N-glycosidic bonds, has revealed stepwise mechanisms involving oxacarbenium ion-like transition states. nih.gov While 2-Naphthyl-beta-D-galactopyranoside contains an O-glycosidic bond, the principles of enzymatic catalysis share common features. The ease of detecting the released 2-naphthol, either colorimetrically or fluorometrically, makes this substrate particularly useful for kinetic analyses that underpin these mechanistic studies. gbiosciences.combiosynth.com

Enzyme Structure-Function Relationships

The relationship between the structure of a glycosidase and its function is a central theme in enzymology. 2-Naphthyl-beta-D-galactopyranoside is employed to probe these relationships by assessing the impact of structural modifications on enzymatic activity. By introducing mutations in the enzyme's amino acid sequence and observing the subsequent changes in its ability to hydrolyze this substrate, researchers can map the active site and identify residues critical for substrate binding and catalysis. nih.gov

Glycoside hydrolases are grouped into families based on their amino acid sequences, which often correlate with their three-dimensional folds. nih.gov For example, β-galactosidases belong to several glycoside hydrolase (GH) families, with members of GH Clan A typically featuring a (β/α)8-barrel structure. nih.gov The specificity of these enzymes for their substrates is determined by the precise architecture of their active sites. Studies using substrates like 2-Naphthyl-beta-D-galactopyranoside contribute to understanding how an enzyme recognizes the galactose moiety and the naphthyl aglycone. nih.gov This knowledge is crucial for predicting enzyme function from sequence data and for the rational design of enzymes with novel properties.

Investigations into Glycosidase Isozymes

Many organisms express multiple forms of a particular glycosidase, known as isozymes. These isozymes often exhibit different tissue distributions, substrate specificities, and regulatory properties. 2-Naphthyl-beta-D-galactopyranoside can be used to differentiate between β-galactosidase isozymes based on their kinetic parameters (e.g., K_m and V_max) for this substrate.

For example, studies on human β-N-acetylglucosaminidase have utilized specific inhibitors to distinguish between the HexA and HexB isozymes. nih.gov Similarly, different β-galactosidase isozymes may display varying efficiencies in cleaving 2-Naphthyl-beta-D-galactopyranoside, allowing for their differential characterization in biological samples. This is particularly relevant in diagnosing certain genetic disorders where the activity of a specific isozyme is deficient. The ability to assay individual isozymes is critical for understanding their unique physiological roles.

Role of Glycosidases in Disease Mechanisms

Dysfunction of glycosidases is at the heart of numerous human diseases, most notably lysosomal storage disorders. In these conditions, a deficiency in a specific lysosomal glycosidase leads to the accumulation of its substrate within the lysosome, causing cellular damage. 2-Naphthyl-beta-D-galactopyranoside and similar substrates are used in diagnostic assays to measure the activity of specific glycosidases in patient samples, such as blood or cultured cells. ontosight.ai

For instance, a deficiency in acid β-glucosidase (GBA1) results in Gaucher disease, characterized by the accumulation of glucosylceramide. nih.gov While 2-Naphthyl-beta-D-galactopyranoside is a substrate for β-galactosidase, the principle of using synthetic substrates for diagnostic purposes is the same. Reduced or absent hydrolysis of the substrate points to a specific enzyme deficiency. Furthermore, research into the role of glycosidases in other diseases, such as sepsis, has been facilitated by the use of synthetic substrates to establish normal enzyme activity ranges and identify disease-associated changes. nih.gov

Therapeutic Implications for Glycosidase-Related Disorders

The understanding of glycosidase function and dysfunction gained from research utilizing substrates like 2-Naphthyl-beta-D-galactopyranoside has significant therapeutic implications. For lysosomal storage disorders, enzyme replacement therapy (ERT) is a common treatment strategy. The efficacy of recombinant enzymes used in ERT can be assessed using synthetic substrates.

Moreover, the development of pharmacological chaperone therapies, which involve small molecules that assist in the proper folding and trafficking of mutant enzymes, relies on assays to screen for compounds that can restore enzyme activity. nih.gov Substrates like 2-Naphthyl-beta-D-galactopyranoside are valuable in these high-throughput screening assays. The goal is to identify molecules that can rescue the function of the deficient enzyme, offering a potential treatment for the underlying cause of the disease.

Emerging Research Directions and Future Perspectives

Application in Novel Diagnostic Assays

The core utility of 2-Naphthyl-beta-D-galactopyranoside in diagnostics lies in its ability to signal the presence and activity of β-galactosidase. This enzyme is a well-established reporter in molecular biology and a marker for specific microorganisms. mdpi.comtandfonline.com Novel diagnostic assays leverage this substrate for rapid and sensitive detection.

Upon enzymatic hydrolysis by β-galactosidase, 2-Naphthyl-beta-D-galactopyranoside yields 2-naphthol (B1666908). researchgate.netgbiosciences.com This product can be detected through two primary mechanisms: fluorescence analysis or a colorimetric reaction. researchgate.netgbiosciences.comsumitbiomedical.com For colorimetric detection, the released 2-naphthol is coupled with a diazonium salt, such as hexazonium p-rosaniline, to form a distinct reddish-brown azo-dye. researchgate.netgbiosciences.com This color change provides a clear, qualitative or quantitative indication of enzyme activity. The fluorescence of 2-naphthol offers an alternative, often more sensitive, method of quantification. researchgate.netsumitbiomedical.com These properties make it an invaluable reagent in histochemical staining and microbiological identification tests. mdpi.comsumitbiomedical.com

Detection Principles in Diagnostic Assays

| Step | Process | Description | Reference |

|---|---|---|---|

| 1 | Enzymatic Reaction | β-galactosidase cleaves the glycosidic bond of 2-Naphthyl-beta-D-galactopyranoside. | researchgate.net |

| 2 | Product Release | The reaction releases the signaling molecule, 2-naphthol. | researchgate.netgbiosciences.com |

| 3a | Colorimetric Detection | Released 2-naphthol reacts with a diazonium salt (e.g., hexazonium p-rosaniline) to form a colored azo-dye. | researchgate.netgbiosciences.com |

| 3b | Fluorometric Detection | The inherent fluorescence of the released 2-naphthol is measured. | researchgate.netsumitbiomedical.com |

Role in Drug Discovery and Glycosylated Drug Design

In the realm of drug discovery, 2-Naphthyl-beta-D-galactopyranoside functions as a key biochemical reagent rather than a therapeutic agent itself. Its application is centered on glycobiology research, a field crucial to modern biomedicine and biotechnology. medchemexpress.com The compound is used in biochemical assays to screen for and characterize inhibitors or modulators of β-galactosidase. nih.gov As some diseases involve aberrant enzyme activity, finding compounds that can regulate this activity is a key goal of drug screening programs.

Furthermore, glycosylation is a critical factor in drug design, influencing the pharmacokinetic and pharmacodynamic properties of many therapeutics. While not incorporated into drugs directly, 2-Naphthyl-beta-D-galactopyranoside is a tool for studying the enzymes—glycosidases—that process these sugar modifications. Understanding how these enzymes interact with various substrates is fundamental to designing more effective glycosylated drugs.

Exploration in Food Science Research (e.g., sugar interactions, flavor development)

The enzyme β-galactosidase is of significant importance in the food industry. It is widely used to hydrolyze lactose (B1674315) in dairy products for individuals with lactose intolerance and to prevent crystallization in frozen desserts. shu.ac.uk Additionally, the transglycosylation activity of β-galactosidase is used to produce galactooligosaccharides (GOS), which are valuable prebiotics. shu.ac.uk

The role of 2-Naphthyl-beta-D-galactopyranoside in this context is as an analytical tool. Researchers use it and similar chromogenic substrates, like 6-Bromo-2-naphthyl-β-D-galactopyranoside, to measure β-galactosidase activity in various settings, including food matrices and enzyme preparations. medchemexpress.comresearchgate.net This allows for the precise monitoring of enzyme efficiency during processes like lactose hydrolysis or GOS synthesis, helping to optimize conditions and ensure product quality. By providing a reliable method to quantify the activity of this key enzyme, the substrate aids research into sugar interactions and the development of functional foods. shu.ac.uk

Environmental Science Applications (e.g., detection of pollutants)

Emerging research points to the utility of β-galactosidase-based assays in environmental monitoring, particularly for water quality. The enzyme is produced by coliform bacteria, such as E. coli, which are indicators of fecal contamination. researchgate.net Therefore, detecting β-galactosidase activity can serve as a rapid proxy for identifying waterborne pathogens. mdpi.com

Biosensors designed for environmental monitoring increasingly rely on the β-galactosidase assay as a core component. nih.gov The operational principle involves immobilizing the enzyme or using it to detect specific analytes. researchgate.net For instance, biosensors have been developed for the detection of heavy metals like cadmium and chromium, which can inhibit β-galactosidase activity. researchgate.net In such systems, a decrease in the enzymatic conversion of a substrate signals the presence of the metallic pollutant.

The choice of substrate in these biosensors is critical for sensitivity and performance. nih.gov Chromogenic substrates that produce a color change, such as chlorophenol red β-d-galactopyranoside, have been used effectively. researchgate.net Given its well-characterized chromogenic and fluorogenic properties, 2-Naphthyl-beta-D-galactopyranoside represents a valuable substrate for the development of next-generation optical biosensors for detecting both microbial contaminants and enzyme-inhibiting pollutants.

β-Galactosidase Biosensors in Environmental Science

| Application Target | Sensing Principle | Role of Substrate | Reference |

|---|---|---|---|

| Fecal Contamination (e.g., E. coli) | Detection of β-galactosidase produced by coliform bacteria. | Substrate is hydrolyzed, producing a signal (color/fluorescence) proportional to contamination level. | mdpi.comnih.govresearchgate.net |

| Heavy Metals (e.g., Cadmium, Chromium) | Inhibition of β-galactosidase activity by the metal pollutant. | A decrease or absence of signal from substrate hydrolysis indicates the presence of the inhibitor. | researchgate.net |

Advanced Materials Science Applications

While primarily known as a biochemical tool, 2-Naphthyl-beta-D-galactopyranoside and related glycosides are finding niche applications in materials science. The synthesis of complex glycoconjugates is crucial for developing new materials with biological functions. ontosight.ai There is potential for incorporating enzyme-responsive molecules into smart materials, such as hydrogels or polymers, that could degrade or release a payload in the presence of a specific enzyme.

More directly, a hydrated form of the compound, "2-naphthyl-beta-d-galactopyranoside hydride," has been cited in patents as a potential monomer for creating coating compositions. google.comgoogle.com These compositions are designed as developable bottom antireflective coatings used in photolithography for the manufacturing of semiconductor devices. google.com In this context, the naphthyl group acts as a chromophore, and the molecule is co-polymerized to create a material with specific optical and chemical properties required for advanced microfabrication processes.

Q & A

Q. What are the common synthetic routes for 2-Naphthyl-beta-D-galactopyranoside?

The synthesis typically involves glycosylation between a galactopyranosyl donor (e.g., trichloroacetimidate or halide derivatives) and 2-naphthol. Protecting groups like acetyl or benzyl are used to shield reactive hydroxyl groups during coupling. For example, regioselective glycosylation can be achieved using a disaccharide donor with tetra-O-acetyl-galactopyranosyl trichloroacetimidate under acidic catalysis (e.g., BF₃·Et₂O) . Purification is performed via silica gel chromatography, followed by deprotection using NaOMe/MeOH .

Q. How is 2-Naphthyl-beta-D-galactopyranoside used in enzyme activity assays?

This compound serves as a chromogenic substrate for β-galactosidases. Hydrolysis of the glycosidic bond releases 2-naphthol, which can be quantified spectrophotometrically at 420 nm or via fluorescence. Methodologically, assays are conducted in buffered solutions (pH 4.5–7.5) with enzyme extracts, and reactions are terminated using alkaline solutions to stabilize the product .

Q. What analytical techniques confirm the structure of synthesized 2-Naphthyl-beta-D-galactopyranoside?

Combined spectroscopic methods are essential:

- NMR (¹H, ¹³C, HSQC) verifies glycosidic linkage and anomeric configuration (β-configuration confirmed by J₁,₂ ≈ 7–8 Hz).

- Mass spectrometry (ESI-MS) confirms molecular weight.

- Polarimetry validates optical activity consistent with D-galactose stereochemistry .

Advanced Research Questions

Q. How can regioselective glycosylation be optimized for 2-Naphthyl-beta-D-galactopyranoside synthesis?

Regioselectivity is controlled by protecting group strategies. For example, benzyl groups protect primary hydroxyls (C-6), while acetyl groups temporarily mask secondary positions (C-3, C-4). Glycosyl donors like 2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl trichloroacetimidate are activated under mild Lewis acid conditions (e.g., TMSOTf) to ensure β-selectivity . Kinetic vs. thermodynamic conditions (e.g., solvent polarity, temperature) further influence stereochemical outcomes .

Q. How do researchers resolve contradictions in structural data for glycosides like 2-Naphthyl-beta-D-galactopyranoside?

Discrepancies between NMR and X-ray crystallography data often arise from dynamic conformations in solution vs. solid-state rigidity. To resolve this:

Q. What methodologies quantify β-galactosidase kinetics using 2-Naphthyl-beta-D-galactopyranoside?

Kinetic parameters (Km, Vmax) are determined via continuous assays monitoring 2-naphthol release at 420 nm. For high-throughput screening, microplate readers with kinetic software (e.g., Michaelis-Menten curve fitting) are employed. Advanced studies use stopped-flow techniques to measure pre-steady-state kinetics, requiring rapid mixing of enzyme and substrate .

Q. How does 2-Naphthyl-beta-D-galactopyranoside compare to fluorescent substrates (e.g., 4-MU-gal) in sensitivity?

While 4-methylumbelliferyl-galactoside (4-MU-gal) offers higher fluorescence sensitivity, 2-naphthyl derivatives provide superior solubility in aqueous buffers. Method selection depends on experimental goals: fluorometric assays (4-MU-gal) for low-abundance enzymes vs. colorimetric assays (2-naphthyl) for high-throughput screens .

Data Contradiction and Validation

Q. How to address discrepancies in enzyme inhibition studies using 2-Naphthyl-beta-D-galactopyranoside?

Conflicting inhibition data may arise from impurities or competing hydrolysis pathways. Validate results by:

- HPLC-PDA to confirm substrate purity (>95%).

- Including control reactions with heat-inactivated enzyme.

- Cross-validating with orthogonal substrates (e.g., o-Nitrophenyl-β-D-galactopyranoside) .

Methodological Tables

Table 1: Key Synthetic Parameters for 2-Naphthyl-beta-D-galactopyranoside

Table 2: Enzyme Assay Conditions Using 2-Naphthyl-beta-D-galactopyranoside

| Parameter | Details | Reference |

|---|---|---|

| Buffer System | 50 mM citrate-phosphate (pH 4.5–6.0) | |

| Detection Method | Spectrophotometry (420 nm) | |

| Termination Reagent | 1 M Na₂CO₃ |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.